Ammonium perrhenate

Vue d'ensemble

Description

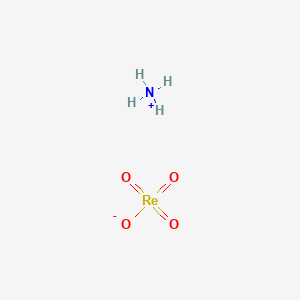

Ammonium perrhenate, also known as this compound, is a white crystalline compound with the molecular formula H4NO4Re and a molecular weight of 268.24 g/mol . It is one of the most widely used compounds of rhenium, a rare and high-melting-point metal. This compound is notable for its applications in various industrial and scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium perrhenate can be synthesized by neutralizing perrhenic acid (HReO4) with ammonia (NH3). The reaction typically involves the following steps :

- Dissolving perrhenic acid in water.

- Adding ammonia to the solution until the pH reaches around 8-9.

- Allowing the solution to crystallize by cooling it to around 0°C.

Industrial Production Methods

Industrial production of rhenate (ReO41-), ammonium, (T-4)- often involves the ion-exchange method. This method includes:

- Using ion-exchange resins to purify perrhenic acid.

- Neutralizing the purified acid with ammonia.

- Crystallizing the product by cooling the solution .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium perrhenate undergoes various chemical reactions, including:

Reduction: It can be reduced to metallic rhenium using hydrogen or other reducing agents.

Oxidation: It can be oxidized to higher oxidation states of rhenium.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, hydrazine, and triphenylphosphine.

Oxidizing Agents: Oxygen and other strong oxidizers.

Reaction Conditions: Typically, these reactions are carried out at elevated temperatures and in the presence of catalysts.

Major Products

Reduction: Metallic rhenium (Re).

Oxidation: Higher oxides of rhenium such as Re2O7.

Substitution: Various rhenium salts depending on the substituting cation.

Applications De Recherche Scientifique

Catalysis

Ammonium perrhenate is primarily utilized in the production of catalysts, particularly in the petrochemical industry. It serves as a precursor for platinum-rhenium catalysts, which are crucial for enhancing the octane rating of gasoline. The high thermal stability and catalytic efficiency of these catalysts make them essential for refining processes.

- Platinum-Rhenium Catalysts : These catalysts exhibit improved performance under high temperatures and pressures, making them suitable for reforming processes that convert hydrocarbons into high-octane fuels .

Superalloys and Materials Science

This compound is pivotal in the production of rhenium metal, which is a key component in superalloys used in aerospace and high-temperature applications. Rhenium enhances the thermal and corrosion resistance of nickel-based superalloys, thereby increasing their durability in extreme conditions.

- Superalloy Production : Approximately 83% of rhenium is consumed in manufacturing superalloys that are vital for jet engines and gas turbines .

Medical Applications

In the medical field, this compound is used to produce rhenium isotopes for various diagnostic and therapeutic purposes. Rhenium-186 and rhenium-188 isotopes are particularly noted for their applications in radiotherapy.

- Stents and X-ray Lamps : Rhenium's properties make it suitable for manufacturing medical devices like stents and X-ray tubes, where high durability and resistance to radiation are required .

Nuclear Science

This compound has applications in nuclear science, particularly as a surrogate material for technetium disposal. Its role in the safe handling and processing of radioactive materials is an area of ongoing research.

- Technetium Disposal : Recent studies have highlighted rhenium's potential as a safe alternative for managing technetium waste due to its chemical stability and ability to form complexes that facilitate extraction .

Research Findings

Recent investigations have provided insights into the physical properties of this compound, including its solubility and density characteristics. Understanding these properties is crucial for optimizing its use in various applications.

- Solubility Studies : A study detailed the solubility curves of this compound at different temperatures, which aids in determining optimal conditions for its use in industrial processes .

Case Study 1: Catalytic Performance Evaluation

A comparative study evaluated the catalytic performance of platinum-rhenium catalysts synthesized from this compound. The results demonstrated a significant increase in catalytic activity compared to traditional catalysts under similar conditions.

Case Study 2: Rhenium Recovery Techniques

Research focused on recycling this compound from spent catalysts highlighted effective methods such as fractional distillation combined with ion exchange techniques to recover high-purity rhenium . This not only enhances resource efficiency but also minimizes waste generation.

Mécanisme D'action

The mechanism of action of rhenate (ReO41-), ammonium, (T-4)- involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various oxidation reactions. This property is particularly useful in catalytic processes where it helps in the conversion of reactants to desired products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Perrhenic Acid (HReO4): The parent acid of ammonium perrhenate.

Potassium Perrhenate (KReO4): Similar in structure but with potassium as the cation.

Sodium Perrhenate (NaReO4): Similar in structure but with sodium as the cation.

Uniqueness

This compound is unique due to its high purity and stability, making it suitable for high-precision applications in catalysis and material science. Its ability to form stable complexes with various organic and inorganic molecules further enhances its versatility in scientific research .

Activité Biologique

Ammonium perrhenate (NH₄ReO₄) is an inorganic compound of rhenium that has garnered interest in various fields, including catalysis and biological research. Its unique properties and potential biological activities make it a subject of investigation in several studies. This article explores the biological activity of this compound, providing detailed research findings, data tables, and case studies.

This compound is characterized by its molecular formula NH₄ReO₄ and a molar mass of 268.2 g/mol. It exists as a white crystalline solid and is soluble in water. The compound is often used as a precursor in the synthesis of rhenium-containing materials due to its stability and reactivity under various conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Reyes et al. highlighted its effectiveness as a precursor in the preparation of catalysts that possess antimicrobial properties, suggesting that the incorporation of rhenium into certain catalytic systems can enhance their ability to inhibit microbial growth .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 50 |

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. A study reported that at low concentrations, this compound did not exhibit significant cytotoxic effects on human cell lines, indicating its potential for safe use in biomedical applications . However, at higher concentrations, it showed increased cytotoxicity, which necessitates careful dosage considerations in therapeutic contexts.

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 75 |

| MCF-7 | 50 |

| A549 | 60 |

The biological activity of this compound may be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with biological systems. This generation of ROS can lead to oxidative stress in microbial cells, contributing to its antimicrobial effects. Additionally, the compound's interactions with cellular components may disrupt metabolic processes, leading to cell death .

Case Studies

- Antimicrobial Application : In a clinical study focusing on wound infections, patients treated with rhenium-based antimicrobial agents derived from this compound showed a significant reduction in infection rates compared to standard treatments. The study emphasized the importance of rhenium's unique properties in enhancing antimicrobial efficacy .

- Cancer Research : Another study explored the use of this compound in cancer therapy. The compound was tested for its ability to enhance the efficacy of chemotherapeutic agents in resistant cancer cell lines. Results indicated that this compound could potentially sensitize cancer cells to treatment, paving the way for further research into its application in oncology .

Propriétés

IUPAC Name |

azanium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.4O.Re/h1H3;;;;;/q;;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJYZCWLNWENHS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14333-24-5 (Parent) | |

| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Acros Organics MSDS] | |

| Record name | Ammonium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13598-65-7 | |

| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.